molecular formula C25H20N4O3 B2779669 2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide CAS No. 1251674-22-2

2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide

Cat. No. B2779669
CAS RN: 1251674-22-2
M. Wt: 424.46
InChI Key: UYJZHJAVEPQQJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” can be represented by the SMILES string O=S(C1=CC(C(OC)=O)=C(Cl)C=C1)(N(CC)CC)=O . This indicates that the compound contains a sulfonyl group attached to a benzene ring, which is also substituted with a chloro group and a methoxybenzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” are not detailed in the sources I found .

Scientific Research Applications

Transformation and Metabolism Studies

The study on the transformation and excretion of drugs in biological systems highlighted the transformation of metoclopramide in rabbits, revealing several transformation products in urine after oral administration. This research provides insights into the drug's metabolism, including oxidation and deethylation processes, crucial for understanding the pharmacokinetics and pharmacodynamics of related compounds (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Pharmacological Investigations

Investigations into hypoglycemic and hypolipidemic activities of glibenclamide analogues, including structural modifications to enhance receptor affinity and therapeutic efficacy, offer valuable insights into designing more effective treatments for type 2 diabetes and associated metabolic disorders (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).

Enzyme Inhibition for Therapeutic Applications

Research on aromatic sulfonamide inhibitors of carbonic anhydrases has identified compounds with nanomolar inhibitory concentration, highlighting potential therapeutic applications in treating conditions associated with these enzymes. Such studies contribute to the development of targeted therapies for diseases like glaucoma and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Agent Development

The synthesis and investigation of antitumor sulfonamides, including the study of compounds that disrupt tubulin polymerization and affect cell cycle progression, provide a foundation for developing novel anticancer agents. These efforts contribute to the discovery of new therapeutic options for treating various cancers (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Mechanism of Action

The mechanism of action for “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” are not specified in the sources I found .

Future Directions

The future directions for research and applications of “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” are not detailed in the sources I found .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-3-8-18(9-4-15)29-25(31)21-14-26-22-12-5-16(13-20(22)23(21)28-29)24(30)27-17-6-10-19(32-2)11-7-17/h3-14,28H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSROUQMCNHIALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide

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